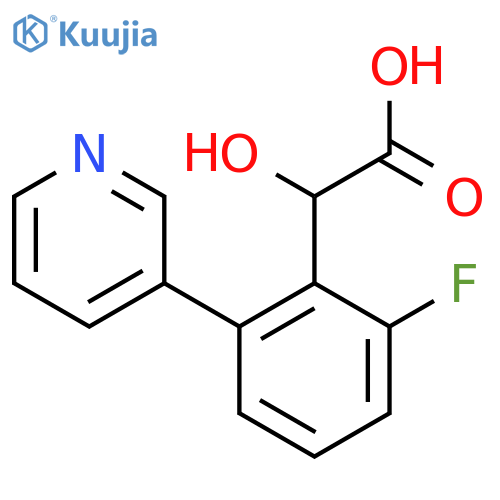Cas no 1214391-43-1 (2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid)

1214391-43-1 structure
商品名:2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid
CAS番号:1214391-43-1
MF:C13H10FNO3
メガワット:247.221807003021
CID:4909402
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid
-
- インチ: 1S/C13H10FNO3/c14-10-5-1-4-9(8-3-2-6-15-7-8)11(10)12(16)13(17)18/h1-7,12,16H,(H,17,18)
- InChIKey: ZKPVCOHNXVGSKB-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C2C=NC=CC=2)=C1C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 300
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 70.4
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001121-250mg |
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid |
1214391-43-1 | 95% | 250mg |
$999.60 | 2023-09-04 | |
| Alichem | A029001121-500mg |
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid |
1214391-43-1 | 95% | 500mg |
$1718.70 | 2023-09-04 | |
| Alichem | A029001121-1g |
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid |
1214391-43-1 | 95% | 1g |
$2750.25 | 2023-09-04 |
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
1214391-43-1 (2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid) 関連製品
- 68551-17-7(Isoalkanes, C10-13)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量